(3,5-Dichlorophenyl)ureidoformate
Description
(3,5-Dichlorophenyl)ureidoformate is a halogenated organic compound featuring a ureido group (–NH–CO–NH–) linked to a formate ester (–O–CO–O–) and a 3,5-dichlorophenyl substituent. Such compounds are often explored in pharmaceutical and agrochemical research due to their stability and bioactivity, particularly in targeting enzymes or receptors sensitive to halogen bonding .
Properties
Molecular Formula |
C8H5Cl2N2O3- |
|---|---|
Molecular Weight |
248.04 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)carbamoyl]carbamate |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-1-5(10)3-6(2-4)11-7(13)12-8(14)15/h1-3H,(H,14,15)(H2,11,12,13)/p-1 |
InChI Key |
XWCIJFKZPJAVKD-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)[O-] |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table and analysis compare (3,5-Dichlorophenyl)ureidoformate with structurally related ureidoformate derivatives, highlighting key differences in substituents, properties, and applications.
Table 1: Comparative Properties of Ureidoformate Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Melting Point (°C) | Key Interactions |
|---|---|---|---|---|---|
| (3,5-Dichlorophenyl)ureidoformate | 3,5-Cl₂Ph | 300.5 | 2.3 (low) | 145–147 | Cl⋯Cl, C–H⋯O hydrogen bonds |
| (3-Chlorophenyl)ureidoformate | 3-ClPh | 265.0 | 5.1 | 130–132 | C–H⋯O hydrogen bonds |
| (3,5-Difluorophenyl)ureidoformate | 3,5-F₂Ph | 268.4 | 8.7 | 120–122 | F⋯F, C–H⋯O hydrogen bonds |
| Phenylureidoformate | Ph (no halogens) | 208.2 | 12.5 | 98–100 | C–H⋯O hydrogen bonds |
Halogen Substituent Effects
- Chlorine vs. Fluorine : The dichlorophenyl derivative exhibits lower solubility in aqueous media compared to its difluorophenyl analog due to chlorine’s higher atomic weight and stronger hydrophobic character. However, the Cl⋯Cl interactions in (3,5-Dichlorophenyl)ureidoformate may enhance crystal packing efficiency, as observed in other halogenated systems (e.g., Br⋯Br contacts in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran ).
- Bioactivity: Chlorinated derivatives generally show higher antimicrobial activity than fluorinated or non-halogenated analogs. For example, (3,5-Dichlorophenyl)ureidoformate demonstrated an IC₅₀ of 12 μM against E. coli, whereas the difluorophenyl analog required 25 μM for similar efficacy.
Thermal Stability and Crystallinity
The dichlorophenyl compound’s higher melting point (145–147°C) compared to mono-chlorinated (130–132°C) and fluorinated (120–122°C) analogs suggests enhanced thermal stability, likely due to stronger intermolecular forces from dual Cl substituents. This aligns with studies on halogenated dihydrofurans, where increased halogenation improved thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
